molecular formula C11H15N5O B12233326 9-ethyl-6-(morpholin-4-yl)-9H-purine

9-ethyl-6-(morpholin-4-yl)-9H-purine

Cat. No.: B12233326
M. Wt: 233.27 g/mol
InChI Key: SOCQUAUDTJMNHT-UHFFFAOYSA-N
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Description

9-ethyl-6-(morpholin-4-yl)-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of DNA and RNA. The addition of an ethyl group at the 9th position and a morpholine ring at the 6th position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-(morpholin-4-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Ethylation: The 9th position of the purine ring is ethylated using ethyl iodide in the presence of a strong base like sodium hydride.

    Morpholine Addition: The 6th position is then functionalized with a morpholine ring through a nucleophilic substitution reaction. This step often requires the use of a suitable solvent like dimethylformamide (DMF) and a catalyst such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-(morpholin-4-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

9-ethyl-6-(morpholin-4-yl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-ethyl-6-(morpholin-4-yl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit purine nucleoside phosphorylase, leading to the accumulation of toxic metabolites in cancer cells and causing cell death.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-6-(piperidin-4-yl)-9H-purine: Similar structure but with a piperidine ring instead of a morpholine ring.

    9-ethyl-6-(pyrrolidin-4-yl)-9H-purine: Contains a pyrrolidine ring.

    9-ethyl-6-(thiomorpholin-4-yl)-9H-purine: Contains a thiomorpholine ring.

Uniqueness

The presence of the morpholine ring in 9-ethyl-6-(morpholin-4-yl)-9H-purine imparts unique chemical properties, such as increased solubility in water and enhanced binding affinity to certain enzymes. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

4-(9-ethylpurin-6-yl)morpholine

InChI

InChI=1S/C11H15N5O/c1-2-15-8-14-9-10(15)12-7-13-11(9)16-3-5-17-6-4-16/h7-8H,2-6H2,1H3

InChI Key

SOCQUAUDTJMNHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCOCC3

Origin of Product

United States

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